molecular formula C12H23F3N2 B7940836 6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine

Cat. No.: B7940836
M. Wt: 252.32 g/mol
InChI Key: NVJHUBPECCKTTM-UHFFFAOYSA-N
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Description

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an amine group attached to a hexane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Hexane Chain: The hexane chain is attached to the piperidine ring through a series of alkylation reactions.

    Formation of the Amine Group: The amine group is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    6-(Piperidin-1-yl)hexan-1-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(2,2,2-Trifluoroethyl)piperidine: Contains a trifluoromethyl group but differs in the position and structure of the hexane chain.

Uniqueness

6-(4-(Trifluoromethyl)piperidin-1-yl)hexan-1-amine is unique due to the presence of both the trifluoromethyl group and the hexane chain, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hexane chain provides flexibility and potential for further functionalization.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-[4-(trifluoromethyl)piperidin-1-yl]hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23F3N2/c13-12(14,15)11-5-9-17(10-6-11)8-4-2-1-3-7-16/h11H,1-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJHUBPECCKTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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